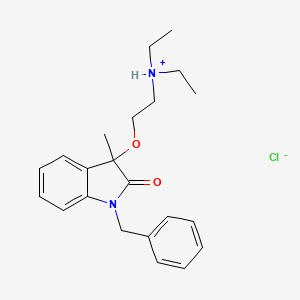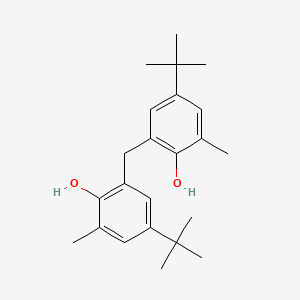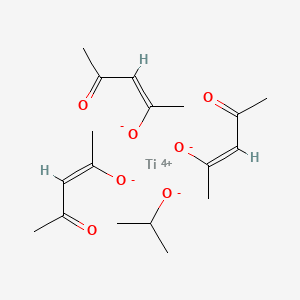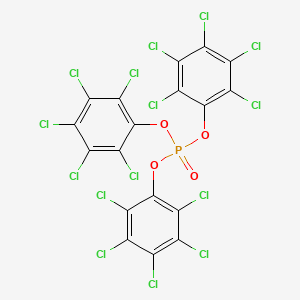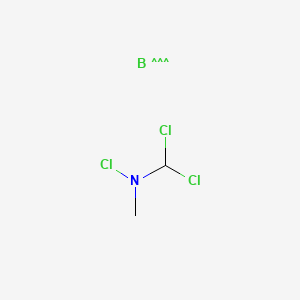
Trichloro(dimethylamine)boron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro(dimethylamine)boron is an organoboron compound with the molecular formula C2H7BCl3N. It is a boron-containing reagent that has found applications in various fields of chemistry due to its unique reactivity and properties. This compound is particularly known for its role in organic synthesis and as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Trichloro(dimethylamine)boron can be synthesized through the reaction of boron trichloride with dimethylamine. The reaction typically takes place in an inert solvent such as pentane or toluene, under controlled temperature conditions to ensure the formation of the desired product. The general reaction is as follows:
BCl3+(CH3)2NH→(CH3)2NBCl3
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the product. The reaction is typically carried out in large reactors with continuous monitoring to optimize yield and purity.
化学反应分析
Types of Reactions
Trichloro(dimethylamine)boron undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different boron-containing species.
Complex Formation: It can form complexes with other molecules, particularly those containing lone pairs of electrons.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions.
Solvents: Inert solvents like pentane, toluene, or dichloromethane are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminoboron compounds, while reduction reactions can produce borane derivatives.
科学研究应用
Trichloro(dimethylamine)boron has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Catalysis: The compound is used in catalytic processes, including Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Material Science: It is used in the preparation of boron-containing materials with unique properties, such as boron-doped graphene.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
作用机制
The mechanism by which trichloro(dimethylamine)boron exerts its effects involves the interaction of the boron atom with other molecules. The boron atom in the compound is electron-deficient, making it a good Lewis acid. This allows it to form complexes with Lewis bases, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Borane-Trimethylamine Complex: Similar to trichloro(dimethylamine)boron, this compound is used in organic synthesis and reduction reactions.
Dimethylamine Borane: Another related compound with applications in reduction and complex formation.
Borane-Ammonia Complex: Used in reduction reactions and has similar reactivity to this compound.
Uniqueness
This compound is unique due to its specific reactivity and the presence of three chlorine atoms, which make it highly versatile in substitution reactions. Its ability to form stable complexes with various nucleophiles and its role in catalytic processes further distinguish it from other boron-containing compounds.
属性
分子式 |
C2H4BCl3N |
|---|---|
分子量 |
159.2 g/mol |
InChI |
InChI=1S/C2H4Cl3N.B/c1-6(5)2(3)4;/h2H,1H3; |
InChI 键 |
HQQGGBPTLSTYIY-UHFFFAOYSA-N |
规范 SMILES |
[B].CN(C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



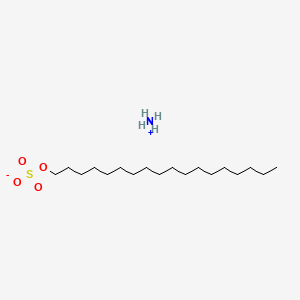
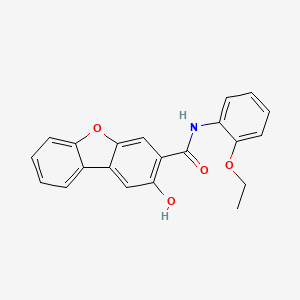


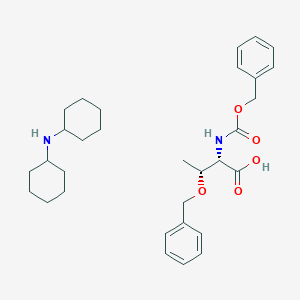
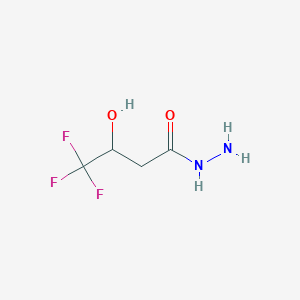
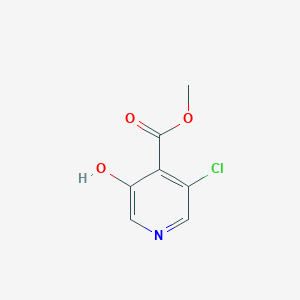
![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)
